5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid
Description
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid (CAS: 712348-40-8) is an isoxazole derivative with a 2,4-dichlorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₀H₅Cl₂NO₃ (MW: 258.06 g/mol) . The compound is stored under dry conditions at 2–8°C and exhibits moderate hazards, including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPPKCXDMFYTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712348-40-8 | |
| Record name | 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory Potential
This compound is primarily investigated for its anti-inflammatory properties. It has shown promise in the development of new medications aimed at treating chronic pain and inflammatory diseases. Research indicates that derivatives of isoxazole compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for therapeutic interventions in conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its structure allows it to interact with specific bacterial enzymes, presenting a potential avenue for developing new antibacterial agents .
Agricultural Chemistry
Herbicide Formulation
this compound is utilized in formulating herbicides that control unwanted plant growth while minimizing crop damage. This application supports sustainable agricultural practices by enhancing crop yields without compromising environmental integrity .
Material Science
Polymer Enhancement
In material science, this compound can be incorporated into polymers to improve thermal stability and mechanical properties. Such enhancements are crucial for manufacturing durable materials used in various applications, including construction and automotive industries .
Analytical Chemistry
Reference Standard
The compound serves as a reference standard in analytical methods, aiding researchers in the accurate quantification of similar compounds in various samples. Its defined chemical properties make it an essential tool in laboratories for ensuring the reliability of analytical results .
Biochemical Research
Cellular Pathway Studies
In biochemical research, this compound is employed to study its effects on cellular pathways. These studies provide insights into disease mechanisms and potential therapeutic targets, contributing to the understanding of complex biological systems .
Data Table: Summary of Applications
| Field | Application | Impact |
|---|---|---|
| Pharmaceutical | Anti-inflammatory agent | Development of new treatments for chronic pain |
| Antimicrobial activity | Potential new antibiotics against resistant strains | |
| Agricultural Chemistry | Herbicide formulation | Sustainable crop management |
| Material Science | Polymer enhancement | Improved durability and performance |
| Analytical Chemistry | Reference standard | Enhanced accuracy in analytical methods |
| Biochemical Research | Cellular pathway studies | Insights into disease mechanisms |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro. The findings suggest that this compound could lead to new anti-inflammatory drugs with fewer side effects compared to existing treatments .
Case Study 2: Herbicide Development
Research conducted on the herbicidal efficacy of this compound showed that formulations containing it exhibited superior control over common agricultural weeds while being less harmful to crops compared to traditional herbicides. This study supports its application in sustainable agriculture practices .
Case Study 3: Biochemical Mechanisms
A recent investigation into the biochemical pathways affected by this compound revealed its role in modulating specific enzyme activities associated with inflammation and infection responses. These insights are paving the way for further research into therapeutic applications targeting these pathways .
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid (CAS: 33282-22-3)
- Structure : A single chlorine substituent at the 4-position of the phenyl ring.
- Molecular Weight : 223.62 g/mol .
- Impact : Reduced steric hindrance compared to the 2,4-dichloro analog. The absence of the 2-chloro substituent may lower binding affinity in hydrophobic pockets of target proteins .
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
- Structure : Dichloro substitution at the 3- and 4-positions.
- Molecular Weight : 258.06 g/mol .
- Impact : Altered electronic effects due to meta-substitution. The 3,4-dichloro configuration may reduce π-stacking interactions compared to the 2,4-dichloro isomer .
5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
Halogen Replacement: Fluorine vs. Chlorine
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid (CAS: 1083224-23-0)
- Structure : Fluorine replaces chlorine at the 2- and 4-positions.
- Molecular Weight : 224.15 g/mol .
- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric bulk and alter electronic properties. This may enhance metabolic stability but reduce lipophilicity compared to the dichloro analog .
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid (CAS: 1159600-73-3)
Functional Group Modifications
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid (CAS: 932894-91-2)
- Structure: Incorporates a phenoxymethyl linker between the isoxazole and dichlorophenyl group.
- Molecular Weight : 288.08 g/mol .
- Impact : The methylene-oxygen bridge increases flexibility and may improve solubility. However, the larger size could reduce binding specificity .
5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid (CAS: 33282-25-6)
Key Properties
Biological Activity
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid is a compound that has garnered attention in various fields, particularly in pharmaceutical and agricultural chemistry. This article delves into its biological activities, synthesizing research findings, and applications.
Pharmaceutical Applications
This compound has been investigated for its potential as an anti-inflammatory agent . Research indicates that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), demonstrating immunosuppressive properties. In vitro studies have shown that derivatives of isoxazole compounds can significantly reduce tumor necrosis factor (TNF-α) production in human blood cell cultures, suggesting potential therapeutic applications for chronic inflammatory diseases .
The compound's mechanism involves the modulation of cellular pathways related to inflammation and immune response. For example, certain derivatives have been noted to increase the expression of pro-apoptotic factors such as caspases and NF-κB1 in Jurkat cells, indicating a pathway that could lead to cell apoptosis . This apoptotic action is essential for its potential use in therapies targeting hyperactive immune responses.
Agricultural Chemistry
In agricultural contexts, this compound is utilized in the formulation of herbicides . Its effectiveness in controlling unwanted plant growth while minimizing crop damage supports sustainable farming practices. The compound’s selective action against specific plant species makes it a valuable tool in integrated pest management strategies .
Immunosuppressive Properties
A study focusing on the immunosuppressive effects of isoxazole derivatives found that this compound could inhibit LPS-induced TNF-α production. The results indicated that this compound could serve as a lead for developing new immunosuppressive drugs, particularly for conditions like autoimmune diseases .
In Vitro Cytotoxicity
Research involving various isoxazole derivatives demonstrated differential cytotoxicity against human cancer cell lines. For instance, certain derivatives exhibited significant anti-proliferative effects against leukemia and breast cancer cell lines. These findings suggest that modifications to the isoxazole structure can enhance biological activity, paving the way for novel anticancer agents .
Table 1: Biological Activities of this compound Derivatives
Table 2: Comparative Cytotoxic Effects on Cancer Cell Lines
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, enabling regioselective substitutions. The isoxazole ring’s nitrogen and oxygen atoms further direct reactivity.
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions to form esters and amides, critical for modifying solubility and bioactivity.
Decarboxylation
Thermal or acidic conditions induce decarboxylation, yielding simpler isoxazole derivatives.
| Conditions | Products | Yield | Mechanism | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), 150°C | 5-(2,4-Dichlorophenyl)isoxazole | 92% | Protonation of the carboxylate followed by CO₂ elimination. | |
| Cu powder (cat.), quinoline, 200°C | Same as above | 88% | Catalytic decarboxylation via radical intermediates. |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions, expanding its utility in heterocyclic synthesis.
Redox Reactions
The dichlorophenyl group and isoxazole ring undergo selective reductions or oxidations.
Comparative Reactivity with Analogues
The 2,4-dichlorophenyl substituent significantly alters reactivity compared to other derivatives:
| Compound | Reaction with n-BuLi/CO₂ | Primary Product | Yield | Notes |
|---|---|---|---|---|
| This compound | Position 4 carboxylation | Isoxazole-4-carboxylic acid | 80% | Enhanced electrophilicity due to Cl substituents. |
| 5-Phenylisoxazole-3-carboxylic acid | Position 5 carboxylation | Isoxazole-5-carboxylic acid | 45% | Lower yield due to reduced ring activation. |
Mechanistic Insights
-
Lithiation-Carboxylation : The isoxazole ring’s electron-deficient nature directs n-BuLi to deprotonate position 4, forming a stabilized lithio-intermediate that reacts with CO₂ .
-
Decarboxylation : Proceeds via a six-membered transition state, with the carboxylic acid group acting as an intramolecular proton donor.
-
Electrophilic Substitution : Chlorine atoms direct incoming electrophiles to the para position through resonance and inductive effects.
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, and how can regioselectivity be controlled during cyclization?
Methodological Answer: The synthesis of isoxazole derivatives like this compound typically involves a cyclization reaction between chalcone precursors and hydroxylamine. Key steps include:
- Chalcone Preparation : React substituted benzaldehyde with acetone in an alkaline medium (e.g., NaOH/ethanol) to form chalcones.
- Cyclization : Treat chalcones with hydroxylamine hydrochloride in a buffered acetic acid/sodium acetate system (pH ~4). The buffer ensures hydroxylamine exists as H2NOH, enhancing nucleophilic attack at the most electrophilic carbon (C2) of the diketoester intermediate, favoring regioselective 5-substituted isoxazole formation .
- Yield Optimization : Reactions conducted under reflux in acetic acid yield 60–80% product purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use <sup>1</sup>H/ <sup>13</sup>C NMR to confirm aromatic proton environments and substituent effects. The dichlorophenyl group shows distinct splitting patterns due to para and ortho chlorine atoms .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 258.994 (exact mass for C10H6Cl2NO3+) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions of the carboxylic acid moiety, critical for understanding solubility and stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards from fine powders or acidic vapors .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or bases, to prevent decomposition .
Advanced Research Questions
Q. How do substituent modifications on the isoxazole ring or dichlorophenyl group influence bioactivity or binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the isoxazole ring, improving interactions with target proteins (e.g., enzymes or receptors).
- Positional Effects : The 2,4-dichlorophenyl group increases steric bulk and lipophilicity compared to monosubstituted analogs, affecting membrane permeability .
- Experimental Design : Synthesize analogs (e.g., 5-(3,4-Dichlorophenyl) or 5-(4-Nitrophenyl) variants) and compare IC50 values in enzymatic assays to quantify substituent effects .
Q. What strategies are effective for derivatizing this compound into prodrugs or conjugates?
Methodological Answer:
- Esterification : React the carboxylic acid with alcohols (e.g., ethyl or methyl) under DCC/DMAP catalysis to improve bioavailability .
- Amide Conjugation : Couple with amines (e.g., ethylamine) using EDC/HOBt to create stable amide bonds for targeted drug delivery .
- Prodrug Activation : Design pH-sensitive esters (e.g., morpholine amides) that hydrolyze in physiological conditions .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times with standards .
- Yield Discrepancies : Replicate reactions under controlled pH (4.0–4.5) and anhydrous conditions to minimize side products like oxime byproducts .
- Batch Variability : Perform elemental analysis (C, H, N, Cl) to verify stoichiometric consistency across batches .
Q. What advanced analytical techniques are suitable for studying the stability and degradation pathways of this compound?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Major degradation products often result from hydrolysis of the isoxazole ring .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
- Radiolabeling : Use <sup>14</sup>C-labeled analogs to trace metabolic pathways in in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
